molecular formula C9H15NO3 B8638545 3-(Cyclohexylamino)-3-oxopropanoic acid

3-(Cyclohexylamino)-3-oxopropanoic acid

Cat. No.: B8638545
M. Wt: 185.22 g/mol
InChI Key: LUKAPVXTMOBHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylamino)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(cyclohexylamino)-3-oxopropanoic acid

InChI

InChI=1S/C9H15NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)(H,12,13)

InChI Key

LUKAPVXTMOBHFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-chloro-3-oxopropanoate (2.2 g, 16.1 mmol) in dry DCM (30 ml) at 0° C. was added cyclohexylamine (4.0 g, 40.3 mmol). The reaction mixture was stirred for 1 hr at room temperature. The reaction mixture was washed with diluted HCl, saturated NaHCO3 then brine well. The organic phase was collected, dried over anhydrous sodium sulfate then filtered and concentrated. The resultant crude amide was used directly in the next step with no additional purification (3.2 g, 100%). To a solution of this material (500 mg, 2.51 mmol) in THF/water (1:1, 20 ml) was added NaOH (200 mg, 5.02 mmol) and the mixture was stirred for 3 hrs at room temperature. The mixture was extracted with Et2O then the aqueous phase was acidified to pH 1 and extracted with EtOAc. The organic phase was collected, dried over anhydrous sodium sulfate then filtered and concentrated to afford the title compound 58 as a beige solid (450 mg, 97% yield). MS (m/z): 186.2 (M+H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
97%

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